molecular formula C10H18O3 B13646371 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid

2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid

Cat. No.: B13646371
M. Wt: 186.25 g/mol
InChI Key: QLDMQEAMJSIQIK-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cyclohexane ring substituted with hydroxy and acetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid typically involves the reaction of 1-hydroxy-3,5-dimethylcyclohexane with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of enzymatic activity or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxycyclohexyl)acetic acid
  • 2-(1-Hydroxy-3-methylcyclohexyl)acetic acid
  • 2-(1-Hydroxy-4,5-dimethylcyclohexyl)acetic acid

Uniqueness

2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid is unique due to the specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(1-hydroxy-3,5-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H18O3/c1-7-3-8(2)5-10(13,4-7)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12)

InChI Key

QLDMQEAMJSIQIK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(CC(=O)O)O)C

Origin of Product

United States

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